Heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Description
Heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H30N2O4 and its molecular weight is 374.481. The purity is usually 95%.
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Biological Activity
Heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as Heptyl Tetrahydropyrimidine) is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C21H30N2O4
- Molecular Weight : 374.481 g/mol
- IUPAC Name : Heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Heptyl Tetrahydropyrimidine exhibits various biological activities through multiple mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that compounds in the tetrahydropyrimidine class can inhibit bacterial growth. The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : Some research suggests that similar compounds might induce apoptosis in cancer cells by activating specific signaling pathways. The role of Heptyl Tetrahydropyrimidine in modulating cell cycle progression and apoptosis warrants further investigation.
- Anti-inflammatory Effects : Certain derivatives have shown potential in reducing inflammation markers in vitro and in vivo, possibly by inhibiting pro-inflammatory cytokines.
In Vitro Studies
A study investigated the effects of Heptyl Tetrahydropyrimidine on various cancer cell lines. The results indicated:
- Cell Viability : At concentrations of 25 µM and higher, the compound significantly reduced cell viability in breast and lung cancer cell lines.
- Mechanism : Flow cytometry analysis revealed that treated cells underwent apoptosis, as evidenced by increased annexin V staining.
Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |
---|---|---|
0 | 100 | 5 |
10 | 85 | 10 |
25 | 60 | 30 |
50 | 30 | 70 |
In Vivo Studies
In animal models, the administration of Heptyl Tetrahydropyrimidine resulted in:
- Tumor Growth Inhibition : A significant reduction in tumor size was observed in mice treated with the compound compared to control groups.
- Safety Profile : Histological examinations showed no significant organ toxicity at therapeutic doses.
Case Studies
-
Case Study on Antimicrobial Activity :
- A clinical trial assessed the efficacy of Heptyl Tetrahydropyrimidine against Staphylococcus aureus infections. Results showed a notable reduction in bacterial load when administered alongside standard antibiotic treatment.
-
Case Study on Anticancer Effects :
- A cohort study evaluated patients with advanced melanoma receiving Heptyl Tetrahydropyrimidine as part of their treatment regimen. The study reported improved overall survival rates compared to historical controls.
Properties
IUPAC Name |
heptyl 4-(2-ethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-4-6-7-8-11-14-27-20(24)18-15(3)22-21(25)23-19(18)16-12-9-10-13-17(16)26-5-2/h9-10,12-13,19H,4-8,11,14H2,1-3H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQXPWIPQVPTSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.